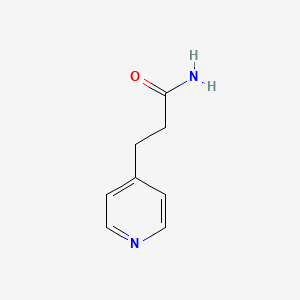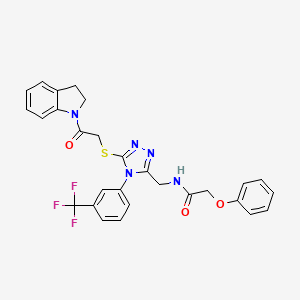
3-(4-Pyridyl)propanamide
Overview
Description
3-(4-Pyridyl)propanamide is a chemical compound with the CAS Number: 84200-07-7 . It has a molecular weight of 150.18 . This compound contains a total of 21 bonds, including 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 3-(4-Pyridyl)propanamide includes 1 primary amide (aliphatic) and 1 Pyridine . It also contains 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .Scientific Research Applications
Synthesis and Deprotonation
3-(4-Pyridyl)propanamide derivatives have been synthesized and studied extensively in organic chemistry. For instance, Rebstock et al. (2003) discussed the synthesis and deprotonation of 2-(pyridyl)phenols and related compounds. They highlighted the stable deprotonation of certain amides, which can undergo reactions with lithium 2,2,6,6-tetramethylpiperidide, demonstrating the compound's utility in organic synthesis and its interaction with lithium-based reagents Rebstock et al., 2003.
Photooxidation Retardants in Polymers
Hanna and Girges (1990) explored the chemical synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives for use as photooxidation retardants in polymers. The structure of these compounds, characterized by double hydrogen bonding and intramolecular charge transfer, plays a crucial role in their function as UV absorbers, highlighting their potential application in enhancing the durability and longevity of polymer materials Hanna & Girges, 1990.
Herbicidal Activity
Liu et al. (2008) synthesized and investigated the crystal structure and herbicidal activity of a compound related to 3-(4-Pyridyl)propanamide. The compound showed significant herbicidal activity, indicating the potential application of 3-(4-Pyridyl)propanamide derivatives in agriculture for weed control Liu et al., 2008.
Controlled Crystallization in Coordination Networks
Zhang, Lu, and Mak (2003) discussed the controlled crystallization of mixed-ligand complexes involving 1,3-bis(4-pyridyl)propane-N,N'-dioxide with metal(II) thiocyanates, resulting in isomorphous compounds with coordination networks. This research underlines the relevance of 3-(4-Pyridyl)propanamide derivatives in the field of crystal engineering and materials science, especially for designing coordination networks with specific topological characteristics Zhang et al., 2003.
Safety And Hazards
properties
IUPAC Name |
3-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDCAFAKYCVBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879134 | |
| Record name | 4-PYRIDINEPROPANEAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridyl)propanamide | |
CAS RN |
84200-07-7 | |
| Record name | 4-PYRIDINEPROPANEAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2968280.png)
![Octahydropyrido[2,1-c]morpholine-6,8-dione](/img/structure/B2968282.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2968283.png)
![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2968284.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2968286.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B2968287.png)
![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)


{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)
